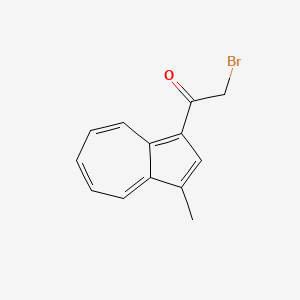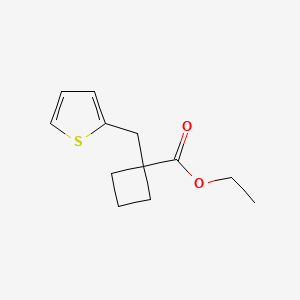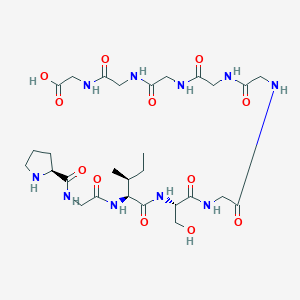![molecular formula C22H46O2S2 B14239726 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane CAS No. 465499-21-2](/img/structure/B14239726.png)
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is a complex organic compound characterized by its branched alkane structure. This compound contains multiple sulfinyl groups, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane typically involves multi-step organic reactions. The process begins with the preparation of the sulfinyl intermediates, which are then coupled with the heptane backbone. Common reagents used in these reactions include sulfinyl chlorides and various catalysts to facilitate the formation of the desired sulfinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfonyl groups under specific conditions.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides.
Scientific Research Applications
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane involves its interaction with specific molecular targets. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylhexane: A structurally similar compound with different functional groups.
3-Methylheptane: Another branched alkane with a simpler structure.
2-Ethylhexane: A related compound with a similar carbon backbone but lacking sulfinyl groups.
Uniqueness
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is unique due to the presence of multiple sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other branched alkanes and makes it a valuable compound for various applications.
Properties
CAS No. |
465499-21-2 |
|---|---|
Molecular Formula |
C22H46O2S2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
3-[6-(2-ethylhexylsulfinyl)hexylsulfinylmethyl]heptane |
InChI |
InChI=1S/C22H46O2S2/c1-5-9-15-21(7-3)19-25(23)17-13-11-12-14-18-26(24)20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 |
InChI Key |
IAXGAPOHSSZIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CS(=O)CCCCCCS(=O)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)
![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)

![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)


![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)


